N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide
Description
N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted at the 6-position with a carboxamide group. The carboxamide nitrogen is further linked via a three-carbon propyl chain to a quinolin-8-yloxy moiety. This structural architecture combines the planar, aromatic benzothiazole system with the lipophilic quinoline group, which may enhance membrane permeability and target binding affinity. The quinoline moiety, commonly found in antimalarial and anticancer agents, may confer unique pharmacokinetic or target-specific properties compared to simpler substituents.
Properties
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-20(15-7-8-16-18(12-15)26-13-23-16)22-10-3-11-25-17-6-1-4-14-5-2-9-21-19(14)17/h1-2,4-9,12-13H,3,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQBURKRUBHQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC4=C(C=C3)N=CS4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and benzo[d]thiazole intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The benzo[d]thiazole ring can be prepared via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives .
The final step involves the coupling of the quinoline and benzo[d]thiazole intermediates through a propyl linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Formation of the Quinoline-8-yloxy Propylamine Backbone
The propyl linker is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example:
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Step 1 : 8-Hydroxyquinoline reacts with 3-bromopropylamine in anhydrous acetone under reflux, forming 3-(quinolin-8-yloxy)propylamine (yield: ~75–85%) .
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Step 2 : Protection of the amine group (e.g., using Boc anhydride) precedes coupling with the benzothiazole carboxamide .
Amide Bond Formation
The final coupling step involves activating the carboxylic acid for nucleophilic attack by the propylamine intermediate:
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Method A : Benzothiazole-6-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), then reacted with 3-(quinolin-8-yloxy)propylamine in dichloromethane (DCM) at 0–5°C (yield: 68–72%) .
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Method B : Carbodiimide-mediated coupling (e.g., EDCl/HOBt) in DMF at room temperature (yield: 65–70%) .
N-Alkylation of the Carboxamide Group
The carboxamide NH can undergo alkylation to improve lipophilicity or binding affinity:
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Reaction : Treatment with methyl iodide in DMF/K₂CO₃ yields the N-methyl derivative (e.g., compound 18 in , IC₅₀: 0.81–10 µM against MMP-2/9) .
Schiff Base Formation
The amine group in intermediates can react with aldehydes to form hydrazones or imines:
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Example : Condensation with salicylaldehyde in ethanol under reflux produces a Schiff base (yield: 82–94%, melting point: 132–180°C) .
Reaction Conditions and Yields
Analytical Characterization
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Elemental Analysis : Expected values for C₂₀H₁₈N₃O₂S: C 65.02%, H 4.67%, N 11.36%, S 8.68% .
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Spectroscopy :
Stability and Reactivity
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results against a range of microbial pathogens. In a study evaluating various derivatives of quinoline, it was demonstrated that compounds with similar structures exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin, indicating potential for development as broad-spectrum antibacterial agents .
Table 1: Antimicrobial Activity Summary
| Compound | Bacteria Tested | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|---|
| Compound A | Staphylococcus aureus | 4 | Ciprofloxacin | 0.125 |
| Compound B | E. coli | 8 | Amoxicillin | 0.5 |
| Compound C | Klebsiella pneumoniae | 16 | Gentamicin | 0.25 |
Anticancer Properties
Research has indicated that N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide exhibits anticancer activity against various cancer cell lines. A notable study reported the compound's effectiveness in inhibiting the proliferation of breast cancer cells, with IC50 values significantly lower than those of conventional chemotherapeutic agents. The mechanism was suggested to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
Case Study: Breast Cancer Cell Line
In vitro studies on MCF-7 breast cancer cells revealed:
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
- Comparison : Conventional drug doxorubicin showed an IC50 of 15 µM.
Antitubercular Activity
This compound has also been evaluated for its antitubercular properties. A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, showing significant inhibitory activity with IC50 values comparable to first-line antitubercular drugs such as rifampicin .
Table 2: Antitubercular Activity Summary
| Compound | Mycobacterium Strain | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| Compound D | H37Ra | 2.5 | Rifampicin | 2.0 |
| Compound E | H37Rv | 3.0 | Isoniazid | 1.5 |
Mechanism of Action
The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death . The benzo[d]thiazole ring can inhibit various enzymes, including topoisomerases and kinases, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Compounds (from and ):
- 2-Acetamido-N-[2-(phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide (20)
- 2-(3-Carbamoylpiperidin-1-yl)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (8l)
- N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide
Analysis :
- Substituent Effects: The target compound’s quinolin-8-yloxypropyl group is bulkier and more lipophilic than the sulfonamidoethyl (Compound 20) or piperidinyl/chlorophenyl (Compound 8l) groups. This may influence solubility, with the quinoline moiety likely reducing aqueous solubility compared to sulfonamide or carbamoyl groups.
- Thermal Stability : High melting points (>200°C) in compounds suggest high crystallinity, whereas amorphous forms in may favor bioavailability.
Coumarin-Based Analogues with Quinoline Moieties
Key Compounds (from ):
- 4-Phenyl-7-((3-(quinolin-8-yloxy)propyl)amino)-2H-chromen-2-one
Analysis :
- Scaffold Differences : The coumarin core in is associated with anticoagulant or fluorescent properties, whereas benzothiazoles (target compound) are linked to kinase or chaperone inhibition (e.g., Hsp90 in ) .
Pharmacological Potential
While biological data for the target compound is absent, structural parallels suggest:
- Hsp90 Inhibition: Benzothiazole-6-carboxamides in show nanomolar Hsp90 affinity . The quinoline group may enhance binding to hydrophobic pockets in target proteins.
- Cholinesterase Inhibition : Coumarin derivatives in were tested for cholinesterase activity ; the target compound’s benzothiazole core may redirect activity toward other enzymatic targets.
Biological Activity
N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a quinoline moiety linked to a benzo[d]thiazole scaffold through a propyl chain. Its molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 342.41 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline and benzothiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown activity against various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). In vitro assays demonstrated that certain derivatives possess IC₅₀ values lower than traditional chemotherapeutics like doxorubicin, suggesting enhanced efficacy .
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | A-549 | 5.6 | |
| Doxorubicin | A-549 | 1.83 | |
| Other derivatives | MCF-7 | Varies |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Quinoline derivatives have been reported to inhibit nitric oxide production in LPS-stimulated macrophages, implicating their role in modulating inflammatory pathways. The inhibition of COX-2 and iNOS expression was observed, which are critical mediators in inflammatory responses .
Antimicrobial Activity
This compound and related compounds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication .
Case Studies
- In Vivo Studies : In a zebrafish model, derivatives of the compound were tested for toxicity and efficacy against tumor growth. Results indicated that specific modifications to the quinoline structure enhanced anticancer activity while reducing cytotoxicity to normal cells .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications at the quinoline nitrogen significantly influenced the biological activity of the compounds. For example, introducing electron-withdrawing groups improved anticancer potency against A-549 cells .
Q & A
Q. What are the common synthetic routes for preparing N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide analogs?
Synthesis typically involves coupling benzo[d]thiazole-6-carboxylic acid derivatives with amines containing the desired substituents. For example, amide coupling using reagents like HOBt and DIC enables the formation of the carboxamide bond between the benzo[d]thiazole core and the quinoline-8-yloxypropylamine moiety . Column chromatography (e.g., using DCM:MeOH gradients) is critical for purification, with yields ranging from 29% to 89% depending on substituent steric effects and reaction optimization .
Q. Which analytical techniques are essential for characterizing benzo[d]thiazole-6-carboxamide derivatives?
- NMR spectroscopy : H and C NMR are used to confirm structural integrity, particularly the quinoline-8-yloxypropyl linkage and carboxamide bond formation .
- HPLC : Purity assessment (e.g., >95% purity at 254 nm) ensures reproducibility in biological testing .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of benzo[d]thiazole-6-carboxamide analogs?
- Quinoline modifications : Introducing electron-withdrawing groups (e.g., halogens) or altering the quinoline-8-yloxy chain length can enhance target binding. For example, pyridinylamino substituents in similar compounds improved BRAFV600E inhibition (IC = 7.9 μM) .
- Thiazole core substitutions : Adding hydrophilic groups (e.g., hydroxy or amino) to the benzo[d]thiazole core may improve solubility and bioavailability .
- Linker optimization : Varying the propyl spacer length between the quinoline and carboxamide groups impacts conformational flexibility and target engagement .
Q. What methodological considerations are critical for evaluating in vitro kinase inhibition by benzo[d]thiazole derivatives?
- Assay design : Use recombinant kinase domains (e.g., BRAFV600E) and ATP-competitive inhibition protocols. Include positive controls (e.g., vemurafenib) and measure IC values via dose-response curves .
- Data validation : Replicate assays under consistent pH, temperature, and substrate concentrations. Confirm compound stability using HPLC post-assay .
Q. How can researchers resolve contradictions in biological activity data across analogs?
- Purity verification : Conflicting activity may arise from impurities. Reassess compound purity via HPLC and NMR, as even 1-2% impurities can skew results .
- Solubility testing : Poor solubility in assay buffers (e.g., DMSO precipitation) can cause false negatives. Use dynamic light scattering (DLS) to detect aggregation .
- Substituent effects : Cross-validate SAR trends by synthesizing derivatives with systematic substituent changes (e.g., replacing quinoline with isoquinoline) .
Q. What strategies improve synthetic yields of quinoline-8-yloxypropyl-substituted benzo[d]thiazoles?
- Coupling reagent optimization : Replace HOBt/DIC with newer reagents like HATU for higher efficiency in amide bond formation .
- Microwave-assisted synthesis : Reduce reaction times for Suzuki couplings (e.g., 82 minutes at 100°C vs. traditional 24 hours) to minimize decomposition .
- Purification protocols : Use SCX-2 cartridges for amine intermediates and gradient flash chromatography for final products .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
